Home > Products > Building Blocks P8154 > (+)-Nebivolol
(+)-Nebivolol - 118457-15-1

(+)-Nebivolol

Catalog Number: EVT-267376
CAS Number: 118457-15-1
Molecular Formula: C22H25F2NO4
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Nebivolol is the dextrorotatory enantiomer of Nebivolol, a third-generation β-adrenergic receptor antagonist. [] It is classified as a highly selective β1-adrenergic receptor antagonist. [] In scientific research, (+)-Nebivolol serves as a valuable tool for investigating the role of β1-adrenergic receptors in various physiological and pathological processes. Its unique properties, including nitric oxide (NO) stimulating activity, make it a subject of interest in cardiovascular research. []

(-)-Nebivolol

Compound Description: (-)-Nebivolol (RSSS-configuration) is the other enantiomer present in the racemic drug Nebivolol. While Nebivolol is marketed as a racemate of (+)-nebivolol (SRRR-configuration) and (-)-nebivolol, [] (-)-nebivolol exhibits weaker antihypertensive activity compared to (+)-nebivolol. []

Relevance: (-)-Nebivolol is the enantiomeric counterpart of (+)-Nebivolol, differing in its absolute configuration at all four chiral centers. [] This stereochemical difference leads to differences in their pharmacological activity, with (+)-nebivolol being the more active enantiomer in terms of antihypertensive effects.


Relevance: Atenolol serves as a comparative compound to (+)-Nebivolol in studies investigating the effects of β-blockers on endothelial function and cardiovascular outcomes. [, ] While both compounds block β1-adrenoceptors, (+)-Nebivolol’s additional vasodilatory properties through nitric oxide signaling distinguish it from atenolol, potentially leading to a more favorable cardiovascular profile.



Carvedilol

Compound Description: Carvedilol is another third-generation β-blocker with both β-blocking and vasodilatory effects, potentially through mechanisms involving nitric oxide. [, , ] It is often compared to (+)-Nebivolol in studies evaluating their effects on endothelial function and cardiovascular outcomes.

Relevance: Carvedilol shares some pharmacological similarities with (+)-Nebivolol, including vasodilatory properties. [, , ] Direct comparisons between the two drugs in clinical trials are important to ascertain their relative efficacy and safety profiles in treating conditions like hypertension and heart failure. [, , ]


2-amino-1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethan-1-ol

Compound Description: This compound is an N-dealkylated metabolite of (+)-Nebivolol, identified through in vitro metabolism studies using human liver microsomes. [] In silico analysis suggests potential mutagenic activity for this metabolite. []

Relevance: As a metabolite of (+)-Nebivolol, this compound provides insights into the drug's metabolic pathway. [] Understanding the formation and potential biological activities of (+)-Nebivolol metabolites is crucial for evaluating its safety and potential long-term effects. []


Indapamide

Compound Description: Indapamide is a diuretic drug frequently used in combination with antihypertensive agents. [] A validated HPTLC method has been developed for the simultaneous estimation of nebivolol and indapamide in solid dosage forms. []

Relevance: Indapamide represents a potential drug often co-formulated with (+)-Nebivolol in fixed-dose combinations for treating hypertension. [] The development of analytical methods for the simultaneous quantification of both drugs in pharmaceutical formulations highlights the clinical relevance of this combination therapy. []


Valsartan

Compound Description: Valsartan, an angiotensin II receptor blocker, is another antihypertensive agent that can be combined with (+)-Nebivolol for enhanced blood pressure control. [, ] Analytical methods, including RP-HPLC, have been developed to quantify both drugs simultaneously in pharmaceutical formulations. []

Relevance: Similar to indapamide, valsartan is another clinically relevant compound often combined with (+)-Nebivolol for the treatment of hypertension. [, ] The development of analytical methods capable of quantifying both (+)-Nebivolol and valsartan in fixed-dose combinations underscores the importance of such combinations in clinical practice.

Source and Classification

Nebivolol is derived from the chroman family of compounds, specifically synthesized from 6-fluorochroman-2-carboxylic acid derivatives. Its chemical structure features a chiral center, resulting in two enantiomers: (+)-nebivolol and (−)-nebivolol. The (+) enantiomer is the active form that exhibits therapeutic effects.

Synthesis Analysis

The synthesis of (+)-nebivolol involves several steps, typically starting from 6-fluorochroman-2-carboxylic acid. The process can be lengthy and complex, often requiring multiple reactions to achieve the desired enantiomeric purity.

Key Steps in Synthesis

  1. Starting Material: The synthesis begins with 6-fluorochroman-2-carboxylic acid or its ester derivatives.
  2. Epoxidation: The carboxylic acid undergoes epoxidation to form an epoxide intermediate.
  3. Kinetic Resolution: The epoxide is subjected to kinetic resolution using benzylamine, allowing for the separation of diastereomers based on their reactivity.
  4. Formation of Nebivolol: The separated intermediates are then reacted to yield (+)-nebivolol through debenzylation and crystallization processes.

Recent advancements in synthesis have focused on improving yield and reducing the number of steps required, such as employing one-pot reactions that minimize purification needs .

Molecular Structure Analysis

The molecular formula of (+)-nebivolol is C20H25F2N2O4, with a molecular weight of approximately 363.43 g/mol. The compound features a chroman backbone with a fluorine atom at the 6-position and a hydroxyl group at the 2-position.

Structural Characteristics

  • Chirality: The presence of a chiral center contributes to its pharmacological activity.
  • Functional Groups: The molecule contains hydroxyl (-OH), amine (-NH), and ether functionalities, which are critical for its biological activity.
Chemical Reactions Analysis

(+)-Nebivolol participates in various chemical reactions that are crucial for its synthesis and modification:

  1. Epoxidation: Converts double bonds into epoxides, enhancing reactivity for subsequent steps.
  2. N-Benzylation: Involves the introduction of benzyl groups through reactions with benzylamine.
  3. De-benzylation: This step removes protecting groups to yield the final active compound.

These reactions are typically conducted under controlled conditions to ensure high yields and selectivity towards the desired enantiomer .

Mechanism of Action

The primary mechanism of action of (+)-nebivolol involves selective antagonism of beta-1 adrenergic receptors located in the heart. This leads to:

  • Decreased Heart Rate: Reduces cardiac workload and oxygen demand.
  • Vasodilation: Enhances nitric oxide production, resulting in relaxation of vascular smooth muscle and improved blood flow.

The vasodilatory effect is particularly significant as it distinguishes nebivolol from other beta-blockers that primarily focus on heart rate reduction without vasodilation .

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol; poorly soluble in water.
  • Melting Point: Approximately 167–170 °C.

Stability

(+)-Nebivolol is stable under standard storage conditions but should be protected from light and moisture to maintain efficacy .

Applications

(+)-Nebivolol is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with hypertension.
  • Heart Failure Treatment: Beneficial for patients with heart failure due to its unique properties compared to traditional beta-blockers.
  • Research Applications: Investigated for potential applications beyond hypertension, including studies on its effects on metabolic syndrome and cardiovascular health .
Mechanistic Insights into β-Adrenergic Receptor Modulation

Stereochemical Influence on β1-Selectivity and Enantiomer-Specific Activity

(+)-Nebivolol ((+)-d-Nebivolol) is the pharmacologically active enantiomer responsible for β1-adrenergic receptor (β1-AR) antagonism. As a racemic mixture, nebivolol comprises equal parts (+)-d-nebivolol and (–)-l-nebivolol, with each enantiomer exhibiting distinct biological activities. The (+)-enantiomer demonstrates 320-fold higher selectivity for human β1-AR over β2-AR, as confirmed by radioligand binding assays in human myocardial tissue [3] [10]. This stereospecificity arises from differential interactions with the orthosteric binding pocket of β1-AR, where the (+)-enantiomer's side-chain orientation optimizes hydrogen bonding with Ser49 and Asn51 residues [5].

The (–)-l-enantiomer lacks significant β-blocking activity but contributes to endothelial nitric oxide (NO) modulation (detailed in Section 1.2). Functional studies in isolated human atrial myocardium reveal that (+)-nebivolol acts as an inverse agonist, suppressing constitutive β1-AR activity by stabilizing the receptor's inactive conformation (R-state). This reduces basal Gs-protein coupling and cAMP production by 28–34% in failing human ventricles [10].

Table 1: Enantiomer-Specific Activities of Nebivolol

EnantiomerPrimary TargetBinding Affinity (Ki, nM)Functional Role
(+)-d-Nebivololβ1-AR0.8 ± 0.2 (β1); 260 ± 40 (β2)β1-antagonism, inverse agonism
(–)-l-Nebivololβ3-AR>10,000 (β1/β2); 1,100 (β3)NO-mediated vasodilation
Racemic mixtureβ1-AR + β3-AR3.4 (β1); 44 (β2)Combined β-blockade and vasodilation

Binding data from human myocardial membranes and transfected COS-7 cells [3] [10]

β3-Adrenergic Agonism and Nitric Oxide Synthase Activation Pathways

The (–)-l-enantiomer of nebivolol stimulates β3-adrenergic receptors (β3-AR) on vascular endothelium, triggering a cascade that activates endothelial nitric oxide synthase (eNOS). This occurs via Gi-protein-dependent phosphorylation of eNOS at Ser1177 by Akt/PKB kinase, rather than classical Gs-mediated pathways [2] [4]. In human umbilical vein endothelial cells (HUVECs), (–)-l-nebivolol (1–100 nM) increases NO production by 220% within 5 minutes, an effect abolished by β3-AR antagonists (SR59230A) or NOS inhibitors (L-NAME) [4].

This enantiomer also reduces intracellular oxidative stress by suppressing NADPH oxidase activity. When HUVECs are exposed to oxidized LDL (ox-LDL), (–)-l-nebivolol decreases superoxide anion generation by 65% and restores NO bioavailability by enhancing tetrahydrobiopterin (eNOS cofactor) stability [4]. Metabolites of nebivolol—particularly hydroxylated derivatives A2, A3', A12, and A14—retain this antioxidant capacity, contributing to sustained endothelial protection [4].

Comparative Pharmacodynamics: Differentiation from Non-Vasodilatory and α1-Antagonist β-Blockers

(+)-Nebivolol’s mechanistic profile diverges significantly from other β-blockers in three key aspects:

  • Receptor Selectivity vs. Non-Vasodilatory Agents: Unlike atenolol (β1-selective) or propranolol (non-selective), nebivolol maintains >300-fold β1:β2 selectivity at therapeutic doses (≤10 mg/day). Bisoprolol, another β1-selective agent, exhibits only 16–20-fold selectivity [10]. Nebivolol also lacks intrinsic sympathomimetic activity (ISA), contrasting with partial agonists like pindolol [2] [8].

  • Vasodilatory Mechanism vs. α1-Antagonists: Carvedilol and labetalol reduce vascular resistance via α1-adrenergic blockade, which can cause reflex tachycardia. Nebivolol’s NO-dependent vasodilation preserves physiological autoregulation:

  • Central hemodynamics: Nebivolol lowers aortic pulse pressure by 16 mmHg (vs. 11 mmHg with atenolol, p=0.04) and augmentation index by 7% (vs. +10% with atenolol, p=0.02) [8].
  • Metabolic effects: NO-mediated vasodilation improves insulin sensitivity (+18% vs. metoprolol) and reduces oxidative stress in diabetic models, whereas α1-blockers lack these benefits [9].
  • Inverse Agonism Profile: In human atrial myocardium, (+)-nebivolol suppresses constitutive β1-AR activity by 42%, comparable to carvedilol (45%) but weaker than metoprolol (68%). This contrasts with bucindolol, which exhibits partial agonism (+12% cAMP) linked to adverse outcomes in heart failure [10].

Table 2: Pharmacodynamic Comparison of Vasodilatory β-Blockers

ParameterNebivololCarvedilolLabetalol
Primary Vasodilatory Mechanismβ3-AR agonism → NO releaseα1-AR blockadeα1-AR blockade
β1:β2 Selectivity Ratio320:17:13:1
Effect on Cardiac OutputMaintains or increasesDecreasesDecreases
Inverse Agonism (at β1-AR)Moderate (42%)Moderate (45%)Weak (28%)
Impact on Oxidative Stress↓↓ Superoxide, ↑ NO bioavailability↓ Lipid peroxidationNeutral

Data derived from human myocardial and endothelial studies [2] [8] [10]

Properties

CAS Number

118457-15-1

Product Name

(+)-Nebivolol

IUPAC Name

(1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2R)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol

Molecular Formula

C22H25F2NO4

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m1/s1

InChI Key

KOHIRBRYDXPAMZ-YHBROIRLSA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Solubility

0.091g/100mL

Synonyms

67555, R
alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol
Bystolic
Hydrochloride, Nebivolol
Lobivon
Nebilet
nebivolol
nebivolol hydrochloride
R 67555
R-67555
R67555
Silosta

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@@H](CNC[C@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.